molecular formula C16H18N6O2 B12203283 2-({2-[(2-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol

2-({2-[(2-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol

Cat. No.: B12203283
M. Wt: 326.35 g/mol
InChI Key: XSVJIMMPXKWQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[(2-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pteridine core, which is known for its biological significance, and a methoxybenzyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol typically involves multi-step organic reactions. One common method includes the condensation of a pteridine derivative with a methoxybenzylamine under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pteridine core or the methoxybenzyl group.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with different functional groups, while substitution reactions can introduce new substituents on the amino groups.

Scientific Research Applications

2-({2-[(2-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({2-[(2-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The methoxybenzyl group can enhance its binding affinity, while the pteridine core can participate in various biochemical reactions. These interactions can modulate specific pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine: This compound shares a similar methoxybenzyl group but has a different core structure.

    [(2-Methoxy-benzyl)-methyl-amino]-acetic acid: Another compound with a methoxybenzyl group, but with different functional groups and properties.

Uniqueness

2-({2-[(2-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol is unique due to its combination of a pteridine core and a methoxybenzyl group. This combination provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H18N6O2

Molecular Weight

326.35 g/mol

IUPAC Name

2-[[2-[(2-methoxyphenyl)methylamino]pteridin-4-yl]amino]ethanol

InChI

InChI=1S/C16H18N6O2/c1-24-12-5-3-2-4-11(12)10-20-16-21-14-13(17-6-7-18-14)15(22-16)19-8-9-23/h2-7,23H,8-10H2,1H3,(H2,18,19,20,21,22)

InChI Key

XSVJIMMPXKWQJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=NC=CN=C3C(=N2)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.